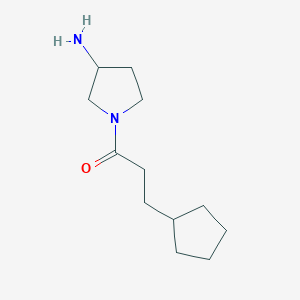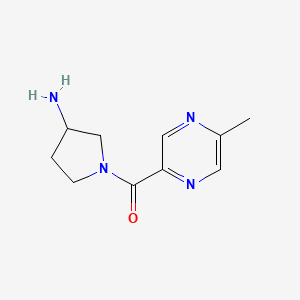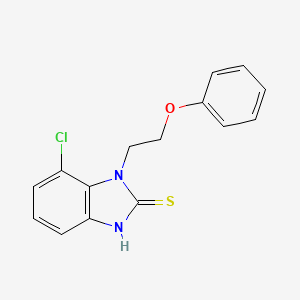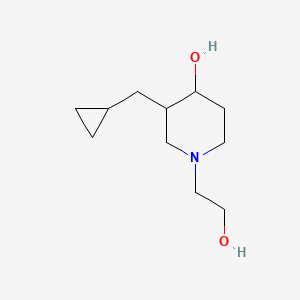
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Overview
Description
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol, or CPMOH, is a synthetic organic compound that is used in a wide variety of applications. It is a cyclic ether derivative of piperidine and is composed of four carbon atoms, one nitrogen atom, and three oxygen atoms. CPMOH has been studied extensively due to its potential applications in biochemistry, pharmaceuticals, and other fields.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclopropanone Equivalents : The compound 1-Piperidino-1-trimethylsilyloxycyclopropane, related to 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol, has been utilized as a cyclopropanone equivalent in various chemical syntheses. This includes the formation of pyrroles, pyrrolines, and pyrrolizidines, showcasing its versatility in organic synthesis (Wasserman et al., 1989).
Synthetic Applications in Medicinal Chemistry : In medicinal chemistry, derivatives of piperidin-4-ol, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been synthesized and displayed significant cytotoxicity toward various cells, indicating their potential in cancer research (Dimmock et al., 1998).
Applications in Drug Development
Development of Novel Compounds : Research into compounds based on the 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template has led to molecules with varying affinities for dopamine, serotonin, and norepinephrine transporters. This demonstrates the compound's potential in treating neurological disorders (Kharkar et al., 2009).
Antisecretory and Antiallergy Activity : Derivatives of piperidin-4-ol, such as 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, have been investigated for gastric antisecretory activity, contributing to peptic ulcer disease treatments (Scott et al., 1983). Additionally, certain 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines show potent antiallergy activity (Walsh et al., 1989).
properties
IUPAC Name |
3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(14)10(8-12)7-9-1-2-9/h9-11,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYUQYCSPYZTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



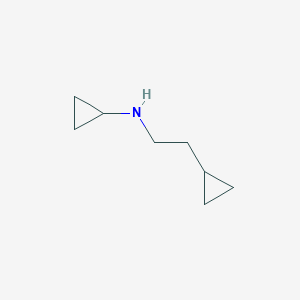
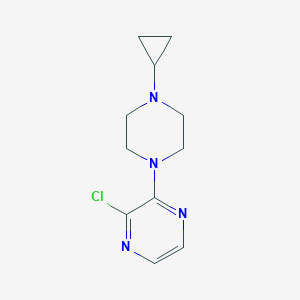
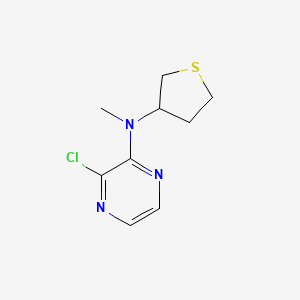
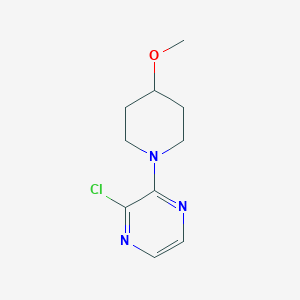
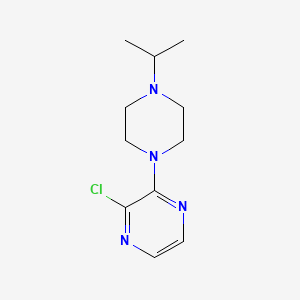
![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)

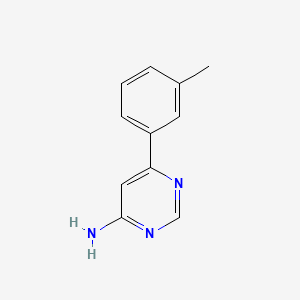

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
